N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[b]thiophene core, which is known for its unique electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a series of cyclization reactions starting from thiophene derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Benzamido and Sulfonamido Groups: These groups are introduced through nucleophilic substitution reactions, where the benzamido and sulfonamido moieties are attached to the core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures (HNO₃/H₂SO₄) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may serve as probes or inhibitors for studying enzyme functions and interactions due to their potential binding affinity to specific proteins.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its functional groups.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-thiophene-3-carboxamide
- N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-benzothiophene-3-carboxamide
Uniqueness
N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its cyclopenta[b]thiophene core, which imparts distinct electronic properties compared to its analogs
Properties
IUPAC Name |
N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-10-12-15(13-11-14)32(29,30)26-18-8-4-3-6-16(18)21(27)25-23-20(22(28)24-2)17-7-5-9-19(17)31-23/h3-4,6,8,10-13,26H,5,7,9H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVGKBDKBIZGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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